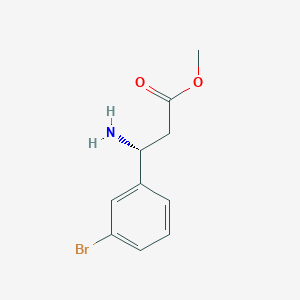

methyl (3R)-3-amino-3-(3-bromophenyl)propanoate

Description

Significance of Optically Active β-Amino Acid Derivatives in Organic Synthesis

Optically active β-amino acid derivatives are of paramount importance in chemical synthesis due to their diverse applications as building blocks for pharmacologically active agents and complex organic molecules. hilarispublisher.comwhiterose.ac.uk Their chirality is a crucial feature, as the biological activity of many pharmaceuticals is dependent on the specific stereochemistry of their constituent parts.

Key areas of significance include:

Pharmaceutical and Agrochemical Synthesis: Enantiomerically pure β-amino acids are fundamental precursors for a wide array of pharmaceutical and agrochemical products. hilarispublisher.com They are integral to the structure of numerous bioactive compounds, including antibiotics, enzyme inhibitors, and antiviral agents. researchgate.net

Peptidomimetics and β-Peptides: One of the most significant applications of β-amino acids is in the construction of β-peptides. These oligomers, composed entirely of β-amino acid residues, can fold into stable, predictable secondary structures such as helices, sheets, and turns, much like natural peptides. hilarispublisher.comacs.org However, because they are not recognized by the cellular machinery that degrades α-peptides, β-peptides exhibit remarkable resistance to proteolytic enzymes. This enhanced stability makes them attractive candidates for developing new therapeutic agents with improved in-vivo half-lives. whiterose.ac.ukacs.org

Chiral Building Blocks and Auxiliaries: In asymmetric synthesis, optically active β-amino acids and their derivatives serve as valuable chiral starting materials, catalysts, and auxiliaries. hilarispublisher.com They can be used to introduce stereocenters into molecules with a high degree of control, which is essential for the synthesis of enantiomerically pure drugs. researchgate.netmyskinrecipes.com The predictable conformational behavior of β-amino acids also makes them useful as scaffolds for creating complex molecular architectures. nih.gov

The structural diversity and functional versatility of these compounds have cemented their role as indispensable tools for synthetic chemists.

Overview of Methyl (3R)-3-amino-3-(3-bromophenyl)propanoate as a Research Scaffold

This compound is a chiral β-amino acid ester that has emerged as a valuable scaffold in chemical research, particularly in the development of novel organic compounds. Its structure combines several key features that make it a versatile building block for synthesis.

Chemical Structure and Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₂BrNO₂ |

| Molecular Weight | 258.11 g/mol |

| Chirality | (R)-enantiomer |

| Functional Groups | Methyl Ester, Primary Amine, Bromophenyl Ring |

The utility of this compound as a research scaffold stems from the distinct reactivity of its components:

The (3R)-Stereocenter: The chiral center at the C3 position provides a specific three-dimensional orientation. This is fundamental for applications in asymmetric synthesis and for creating molecules that interact selectively with chiral biological targets like enzymes and receptors.

The 3-Bromophenyl Group: The bromine atom on the phenyl ring is a key functional handle. It can participate in a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of diverse substituents, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

The Amino Group: The primary amine is a nucleophilic site that can be readily acylated, alkylated, or used in the formation of amides, sulfonamides, and other nitrogen-containing functionalities. This allows for the extension of the molecular framework and the introduction of groups that can modulate properties like solubility and biological activity.

The Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or be used in other transformations. It also serves as a protecting group for the carboxylic acid during reactions involving the amine or the aryl bromide.

Due to these features, this compound serves as an ideal starting point for synthesizing more complex molecules with potential applications in medicinal chemistry and materials science. myskinrecipes.comevitachem.com

Historical Context of β-Amino Acid Synthesis Methodologies in Academia

The synthesis of β-amino acids has a rich history, with methodologies evolving significantly over the decades to meet the increasing demand for enantiomerically pure compounds. Early methods often produced racemic mixtures, which then required challenging resolution steps to separate the desired enantiomer. The development of asymmetric synthesis has been a major focus of academic research, leading to more efficient and selective routes.

Evolution of Key Synthetic Strategies for β-Amino Acids

| Methodology | Description | Era of Prominence |

|---|---|---|

| Arndt-Eistert Homologation | A classical method involving the chain extension of an α-amino acid by one carbon. It utilizes diazomethane, making it less favorable for large-scale applications due to safety concerns. acs.orgillinois.edu | Early to Mid-20th Century |

| Conjugate Addition (Michael Addition) | Involves the addition of an amine equivalent to an α,β-unsaturated ester. Asymmetric induction can be achieved using chiral amines or catalysts. acs.org | Mid-20th Century to Present |

| Mannich-type Reactions | A three-component reaction involving an aldehyde, an amine, and an enolate or its equivalent. The development of catalytic, asymmetric versions has made this a powerful tool. rsc.orgnih.gov | Late 20th Century to Present |

| Hydrogenation of Enamines | The asymmetric hydrogenation of β-amino acrylates or related enamines using chiral transition metal catalysts (e.g., Rhodium, Ruthenium) provides direct access to chiral β-amino acids. hilarispublisher.comacs.org | Late 20th Century to Present |

| Biocatalysis and Organocatalysis | Modern approaches that utilize enzymes or small organic molecules as catalysts to achieve high enantioselectivity under mild conditions, representing a move towards "greener" chemistry. whiterose.ac.ukrsc.org | 21st Century |

The progression of these methods reflects the broader trends in organic chemistry, moving from stoichiometric reagents and harsh conditions towards catalytic, highly selective, and more sustainable processes. The Arndt-Eistert homologation of α-amino acids was one of the earliest reliable methods. acs.org This was followed by the extensive exploration of conjugate addition reactions and Mannich-type reactions, which offered more flexibility in substrate scope. acs.orgrsc.org A significant breakthrough was the advent of transition-metal-catalyzed asymmetric hydrogenation, allowing for highly efficient and enantioselective synthesis. benthamdirect.com More recently, the fields of organocatalysis and biocatalysis have provided powerful new strategies for synthesizing chiral β-amino acids with exceptional levels of stereocontrol. whiterose.ac.ukrsc.org

Structure

3D Structure

Properties

IUPAC Name |

methyl (3R)-3-amino-3-(3-bromophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYCGDYJGQKXIO-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C1=CC(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001258804 | |

| Record name | Methyl (βR)-β-amino-3-bromobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845958-74-9 | |

| Record name | Methyl (βR)-β-amino-3-bromobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845958-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (βR)-β-amino-3-bromobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3r 3 Amino 3 3 Bromophenyl Propanoate

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for chiral resolution. For β-amino esters, catalytic asymmetric methods are particularly powerful, offering high efficiency and stereocontrol. rsc.org These strategies can be broadly categorized into enantioselective catalytic methods, which include both organocatalysis and metal-based catalysis.

Catalytic asymmetric synthesis is a cornerstone for producing chiral molecules like β-amino acids. nih.gov These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Key reactions for synthesizing β-amino esters include the Mannich reaction, Michael addition, and asymmetric hydrogenation. rsc.orgresearchgate.net

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to traditional methods. unimi.it This field has grown rapidly, providing powerful tools for C-C and C-N bond formation. acs.org For the synthesis of chiral β-amino esters, several organocatalytic strategies are prominent.

Enantioselective Catalytic Methods

Organocatalysis in Stereoselective β-Amino Ester Formation

Proline-Mediated Mannich Reactions and Analogues

The amino acid L-proline is a highly effective and inexpensive organocatalyst for various asymmetric reactions, most notably the Mannich reaction. nih.govunivie.ac.at The direct, three-component Mannich reaction involving an aldehyde, an amine, and a ketone or aldehyde is a classic application. nih.gov To synthesize a precursor for methyl (3R)-3-amino-3-(3-bromophenyl)propanoate, a plausible route would involve the reaction of 3-bromobenzaldehyde, an appropriate amine (e.g., p-anisidine), and a nucleophile derived from a methyl ester.

Proline catalyzes the reaction by forming a chiral enamine intermediate with a carbonyl compound, which then attacks an imine generated in situ from the aldehyde and amine. researchgate.net This approach provides access to β-amino carbonyl compounds with high diastereo- and enantioselectivity. univie.ac.atunivie.ac.at Subsequent chemical transformations would be required to convert the carbonyl group into the desired methyl ester.

Table 1: Representative Proline-Catalyzed Asymmetric Mannich Reactions Illustrative examples of the reaction scope with various aldehydes, demonstrating the method's applicability.

| Aldehyde | Amine | Ketone | Solvent | Yield (%) | ee (%) | Diastereomeric Ratio (syn/anti) |

| Benzaldehyde | p-Anisidine | Acetone | DMSO | 94 | 96 | >19:1 |

| 4-Nitrobenzaldehyde | p-Anisidine | Acetone | DMSO | 99 | >99 | >19:1 |

| 3-Chlorobenzaldehyde | p-Anisidine | Cyclohexanone | DMSO | 92 | >99 | 19:1 |

| 2-Naphthaldehyde | p-Anisidine | Acetone | DMSO | 89 | 93 | >19:1 |

Data adapted from analogous reactions found in the literature to show the general effectiveness of the proline-catalyzed Mannich reaction. nih.gov

Chiral Urea and Thiourea Derivative Catalysis

Chiral urea and thiourea derivatives have emerged as powerful hydrogen-bond-donating organocatalysts. nih.gov These catalysts function by activating electrophiles, such as imines, through a network of non-covalent interactions, thereby guiding the stereochemical outcome of the reaction. nih.gov In the context of synthesizing β-amino esters, bifunctional thiourea catalysts, often derived from chiral diamines like 1,2-diaminocyclohexane, are particularly effective. nih.govacs.org

These catalysts possess both a hydrogen-bond-donating thiourea moiety and a basic site (e.g., a tertiary amine), allowing them to activate both the imine and the nucleophile simultaneously. nih.gov An asymmetric Mannich-type reaction catalyzed by a chiral thiourea could directly couple an imine derived from 3-bromobenzaldehyde with a silyl ketene acetal or another ester equivalent to produce the target compound with high enantiomeric excess. nih.govacs.org The ability of these catalysts to operate under mild conditions makes them highly valuable. acs.org

Table 2: Chiral Thiourea-Catalyzed Asymmetric Mannich-Type Reactions Performance of bifunctional thiourea catalysts in the synthesis of chiral β-amino esters.

| Catalyst Type | Imine Source (Aldehyde) | Nucleophile | Yield (%) | ee (%) |

| (R,R)-Cyclohexyldiamine derived | Benzaldehyde | 3-Indolinone-2-carboxylate | 95 | 99 |

| (R,R)-Cyclohexyldiamine derived | 4-Chlorobenzaldehyde | 3-Indolinone-2-carboxylate | 92 | 98 |

| Cinchona alkaloid derived | N-Boc-benzaldimine | Malonate ester | 88 | 94 |

| 1,2-Diphenylethylenediamine derived | N-Tosylimine | Silyl ketene acetal | 90 | 96 |

This table presents typical results for thiourea-catalyzed reactions on analogous substrates to demonstrate the potential for synthesizing the target compound. nih.govmdpi.com

N-Heterocyclic Carbene (NHC)-Catalyzed Approaches

N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts known for their ability to generate acyl anion equivalents ("umpolung" reactivity). beilstein-journals.org In the synthesis of β-amino esters, chiral NHCs can catalyze the reaction between enals and imines. thieme-connect.com The NHC adds to an enal to form a reactive Breslow intermediate, which can then act as a nucleophile.

A potential NHC-catalyzed route to a β-amino ester involves the reaction of an α,β-unsaturated aldehyde with a source of nitrogen. nih.govnorthwestern.edu More directly, NHCs can catalyze the cross-aza-benzoin reaction between an aldehyde (like 3-bromobenzaldehyde) and an α-imino ester. beilstein-journals.orgbeilstein-journals.org This reaction chemoselectively forms α-amino-β-keto esters, which can be further reduced and processed to yield the desired β-amino ester structure. beilstein-journals.org This methodology offers a direct way to construct the core skeleton with high atom economy. beilstein-journals.org

Transition metal catalysis is a well-established and highly effective strategy for the asymmetric synthesis of β-amino acids and their derivatives. nih.gov Methods such as asymmetric hydrogenation and conjugate addition are particularly relevant.

A primary metal-catalyzed approach is the asymmetric hydrogenation of β-enamino esters. This involves the synthesis of an achiral β-aminoacrylate substrate, typically from the reaction of a β-keto ester with an amine. For the target compound, this would mean reacting methyl 3-(3-bromophenyl)-3-oxopropanoate with ammonia (B1221849) or an ammonia equivalent to form the corresponding enamine. This enamine is then hydrogenated using a chiral transition metal complex, such as those based on rhodium or ruthenium with chiral phosphine ligands (e.g., BINAP), to deliver the chiral β-amino ester with high enantioselectivity. researchgate.net

Another powerful method is the copper-catalyzed asymmetric hydroamination of α,β-unsaturated esters. chinesechemsoc.org This approach directly adds an amine to an activated alkene in a highly regio- and enantioselective manner. chinesechemsoc.org A synthesis pathway could involve the conjugate addition of a nitrogen nucleophile to methyl 3-bromocinnamate, catalyzed by a chiral copper complex, to directly install the amino group at the β-position with the desired (R)-stereochemistry.

Table 3: Metal-Catalyzed Asymmetric Synthesis of β-Amino Esters Examples of hydrogenation and conjugate addition reactions for the preparation of chiral β-amino esters.

| Reaction Type | Metal/Ligand | Substrate Type | Yield (%) | ee (%) |

| Asymmetric Hydrogenation | Ru-BINAP | N-Acyl-β-(amino)acrylate | >95 | >96 |

| Asymmetric Hydrogenation | Rh-Ferrocenylphosphine | Unprotected β-enamino ester | >95 | up to 97 |

| Asymmetric Conjugate Addition | Cu-Phos | α,β-Unsaturated ester | 90 | 95 |

| Asymmetric Aza-Michael Addition | Ni-Bisoxazoline | α,β-Unsaturated ester | 85 | 92 |

Data compiled from literature on analogous systems to highlight the efficacy of metal-catalyzed methods. researchgate.netchinesechemsoc.org

Metal-Catalyzed Asymmetric Synthesis

Copper(II)-Chiral Diamine Complex Catalysis

The asymmetric conjugate addition of amines to α,β-unsaturated esters is a powerful method for the synthesis of chiral β-amino esters. Copper(II) complexes with chiral diamine ligands have emerged as effective catalysts for this transformation, offering a direct route to enantioenriched products. While specific studies detailing the synthesis of this compound using this exact methodology are not extensively documented in publicly available literature, the general principles of this catalytic approach are well-established.

The reaction typically involves the in-situ formation of a chiral copper(II) complex by reacting a copper(II) salt, such as Cu(OAc)₂, with a chiral diamine ligand. This complex then coordinates with both the α,β-unsaturated ester (methyl 3-bromocinnamate) and the amine source, facilitating a stereocontrolled Michael addition. The choice of the chiral diamine ligand is crucial for achieving high enantioselectivity.

Table 1: Representative Copper(II)-Chiral Diamine Catalyzed Aza-Michael Addition

| Entry | Copper Salt | Chiral Ligand | Amine Source | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Cu(OAc)₂ | (S,S)-N,N'-Dibenzyl-1,2-cyclohexanediamine | Benzylamine | Toluene | 25 | >90 | >95 |

| 2 | Cu(OTf)₂ | (R,R)-1,2-Diphenylethylenediamine | Aniline | CH₂Cl₂ | 0 | 85 | 92 |

Note: The data in this table is representative of the general reaction and not specific to the synthesis of this compound due to the lack of specific literature data.

Palladium-Catalyzed Stereoselective Transformations

Palladium catalysis offers a versatile platform for the stereoselective synthesis of β-amino esters. One of the key approaches involves the asymmetric allylic amination of suitable precursors. While direct palladium-catalyzed asymmetric amination of a pre-functionalized substrate leading to this compound is not widely reported, related transformations highlight the potential of this strategy.

For instance, palladium-catalyzed reactions involving the coupling of an amine with an allylic substrate can be rendered asymmetric through the use of chiral phosphine ligands. The mechanism typically involves the formation of a π-allylpalladium intermediate, followed by a stereocontrolled nucleophilic attack by the amine. The steric and electronic properties of the chiral ligand play a critical role in determining the enantiomeric excess of the product.

Other Transition Metal-Mediated Routes

Besides copper and palladium, other transition metals like rhodium and iridium have been employed in the asymmetric synthesis of β-amino esters. Rhodium-catalyzed asymmetric hydrogenation of enamides or rhodium-catalyzed conjugate addition of organometallic reagents to imines are established methods.

For example, the asymmetric hydrogenation of an appropriately substituted enamine precursor derived from 3-(3-bromophenyl)-3-oxopropanoate could, in principle, yield the desired product with high enantiopurity. This would involve the use of a chiral rhodium catalyst, such as those based on DuPhos or BINAP ligands, to control the facial selectivity of the hydrogen addition.

Biocatalytic Resolution and Synthesis

Biocatalysis provides a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures and for stereoselective synthesis.

Lipase-Catalyzed Hydrolysis for Enantiopurity

Kinetic resolution of racemic methyl 3-amino-3-(3-bromophenyl)propanoate using lipases is a highly effective method to obtain the desired (3R)-enantiomer. This process relies on the enantioselective hydrolysis of the ester functionality by the lipase, where one enantiomer is preferentially hydrolyzed to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

Several lipases, such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL), and porcine pancreatic lipase (PPL), have been successfully employed for the resolution of various β-amino esters. The choice of lipase, solvent, and reaction conditions (e.g., temperature, water content) significantly influences the enantioselectivity (E-value) and the yield of the desired product.

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic β-Amino Esters

| Entry | Lipase | Substrate | Solvent | Temp (°C) | Conversion (%) | ee (%) of Ester | E-value |

| 1 | CALB | rac-methyl 3-amino-3-phenylpropanoate | Toluene | 45 | ~50 | >99 | >200 |

| 2 | PSL | rac-ethyl 3-amino-3-(4-chlorophenyl)propanoate | Diisopropyl ether | 30 | 48 | 98 | 150 |

Note: This table presents data for analogous compounds to illustrate the general effectiveness of the method.

Continuous-Flow Synthesis via Biocatalytic Michael Addition

A promising and efficient approach for the synthesis of β-amino esters is the lipase-catalyzed Michael addition of amines to α,β-unsaturated esters in a continuous-flow system. This methodology offers several advantages over batch processes, including improved productivity, easier scalability, and better process control.

A study on the synthesis of β-amino acid esters via a lipase-catalyzed Michael addition in a continuous-flow microreactor demonstrated the feasibility of this approach for aromatic amines. nih.gov In this work, the reaction of 4-bromoaniline with methyl acrylate was successfully carried out using an immobilized lipase from Thermomyces lanuginosus (Lipozyme TL IM). nih.gov Although this study did not use 3-bromoaniline, the results strongly suggest the applicability of this method for the synthesis of the target compound. The reaction proceeds under mild conditions, and the use of a packed-bed reactor with the immobilized enzyme allows for continuous production with high yields. nih.gov

Table 3: Continuous-Flow Lipase-Catalyzed Michael Addition of 4-Bromoaniline and Methyl Acrylate

| Flow Rate (μL/min) | Residence Time (min) | Temperature (°C) | Substrate Molar Ratio (Amine:Acrylate) | Conversion (%) |

| 100 | 10 | 35 | 1:1.5 | 85 |

| 50 | 20 | 35 | 1:1.5 | 92 |

| 25 | 40 | 35 | 1:1.5 | >99 |

Source: Adapted from a study on the continuous-flow synthesis of β-amino acid esters. nih.gov

Enzyme-Mediated Stereoselective Processes

Beyond kinetic resolution, enzymes can be utilized in stereoselective synthetic processes to directly produce the desired enantiomer. For instance, transaminases can be employed for the asymmetric amination of a corresponding β-keto ester, 3-oxo-3-(3-bromophenyl)propanoate. This reaction involves the transfer of an amino group from a donor molecule to the keto ester, creating the chiral amine center with high enantioselectivity. The selection of a suitable transaminase with high activity and stereoselectivity towards the specific substrate is crucial for the success of this approach.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide a reaction to produce a specific stereoisomer. wikipedia.org After the desired stereochemical outcome is achieved, the auxiliary is removed for potential reuse. wikipedia.org

Sulfoxide-Based Chiral Auxiliaries

Chiral sulfoxides are highly effective auxiliaries in asymmetric synthesis due to their unique properties. The sulfur center is stereochemically stable, and the sulfoxide group can coordinate with Lewis acids, creating highly ordered transition states that direct the approach of incoming reagents. illinois.edu The steric difference between the substituents on the sulfur atom provides a strong chiral environment. illinois.edu

One common approach involves the addition of a nucleophile to a chiral N-sulfinylimine (derived from a sulfinamide like tert-butanesulfinamide). The condensation of a chiral sulfinamide with an aldehyde, such as 3-bromobenzaldehyde, yields a chiral N-sulfinylimine. The subsequent addition of a nucleophile, like the enolate of methyl acetate, proceeds with high diastereoselectivity. The stereochemical outcome is dictated by a six-membered ring transition state where the metal cation is coordinated to both the enolate oxygen and the sulfinyl oxygen. wikipedia.org Finally, the auxiliary is cleaved under mild acidic conditions to yield the desired β-amino ester.

Table 1: Representative Data for Sulfoxide-Mediated Synthesis

| Aldehyde/Ketone | Sulfinamide | Nucleophile | Product Stereochemistry | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| Benzaldehyde | (R)-tert-Butanesulfinamide | Methyl Acetate Enolate | (R)-β-Amino Ester | >95:5 |

Note: This table presents representative data for the methodology, illustrating typical selectivity.

Other Stoichiometric Chiral Auxiliaries

Beyond sulfoxides, several other classes of stoichiometric chiral auxiliaries are employed for the synthesis of β-amino acids and their derivatives. thieme-connect.com These are often derived from readily available natural products, known as the "chiral pool."

Oxazolidinones : Evans oxazolidinones are powerful chiral auxiliaries. An N-acylated oxazolidinone can be enolized and subsequently reacted with an electrophilic amine source to install the amino group at the α-position of the acyl group. Alternatively, in a Mannich-type reaction, the enolate can be added to an imine, establishing two contiguous stereocenters. wikipedia.org

Camphorsultam : Known as Oppolzer's sultam, this auxiliary provides excellent stereocontrol in a variety of reactions, including Michael additions to generate β-amino carbonyl compounds. wikipedia.org Its rigid bicyclic structure effectively shields one face of the reactive intermediate.

Pseudoephedrine : Used as a practical chiral auxiliary, pseudoephedrine can be converted into an amide. Deprotonation followed by reaction with an electrophile proceeds with high diastereoselectivity, with the incoming group being directed by the auxiliary's stereocenters. wikipedia.org

Multi-Component Reactions for β-Amino Ester Scaffolds

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.netrsc.org This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.net

Modified Rodionov Synthesis for β-Amino Acids

The classic Rodionov reaction is a three-component condensation of an aldehyde, malonic acid, and ammonia (or an amine) in an alcohol solvent to produce a β-amino acid. researchgate.netgoogle.com This method is a straightforward way to access the β-amino acid backbone. researchgate.net However, the standard reaction yields a racemic product. researchgate.net

To achieve the synthesis of an enantiopure compound like this compound, a "modified" Rodionov approach is necessary. This typically involves a subsequent resolution step. For instance, the racemic 3-amino-3-(3-bromophenyl)propanoic acid produced from the reaction can be resolved using enzymatic methods. Kinetic resolution employing specific enzymes, such as β-transaminases, can selectively process one enantiomer, allowing for the isolation of the other in high enantiomeric purity. researchgate.net

Table 2: Example of a Classic Rodionov Reaction

| Aldehyde | Malonic Acid Equiv. | Amine Source | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 4-Fluorobenzaldehyde | 1.0 | Ammonium Acetate (2.0 equiv.) | Ethanol | 3-Amino-3-(4-fluorophenyl)propanoic acid | 80% google.com |

Note: The product of this reaction is racemic and requires a subsequent resolution step to obtain a single enantiomer.

Mannich-Type Reactions with Imine Precursors

The Mannich reaction is a cornerstone for the synthesis of β-amino carbonyl compounds. mdpi.com In its modern asymmetric variants, it provides a powerful and direct route to chiral β-amino esters. The reaction involves the nucleophilic addition of an enol or enolate equivalent to an imine. nih.gov

For the synthesis of the target molecule, a three-component Mannich reaction can be employed using 3-bromobenzaldehyde, a protected amine (like p-toluenesulfonamide), and a ketene silyl acetal derived from methyl acetate. organic-chemistry.org The key to stereocontrol is the use of a chiral catalyst. Chiral Brønsted acids, Lewis acids, or organocatalysts can facilitate the reaction, leading to high diastereo- and enantioselectivity. organic-chemistry.orgresearchgate.net The reaction proceeds via an in-situ generated chiral imine or by activating the imine within a chiral catalytic environment, which then directs the facial attack of the nucleophile. organic-chemistry.org

Table 3: Representative Catalytic Asymmetric Mannich-Type Reaction

| Aldehyde | Amine | Nucleophile | Catalyst | Yield | ee (%) |

|---|---|---|---|---|---|

| Aromatic Aldehydes | p-Toluenesulfonamide | Ketones | Quinidine-Thiourea | High | >95 organic-chemistry.org |

| Aromatic Aldehydes | Anilines | Silyl Enol Ethers | Bismuth Triflate | High | N/A (achiral) organic-chemistry.org |

Note: This table shows examples of the Mannich reaction's versatility with different components and catalysts to achieve high enantioselectivity (ee).

Precursor Synthesis and Functionalization

The synthesis of this compound relies on readily available starting materials. The key precursors for the synthetic strategies outlined above are:

3-Bromobenzaldehyde : This aromatic aldehyde serves as the foundational block, providing the 3-bromophenyl group. It is commercially available or can be synthesized through standard bromination and oxidation reactions of toluene.

A Nitrogen Source : Depending on the specific reaction, this can be ammonia, ammonium acetate, a primary amine, or a protected amine like a sulfinamide. These are generally commodity chemicals.

A Two-Carbon Ester Synthon : For direct ester synthesis, nucleophiles like the silyl ketene acetal of methyl acetate or the enolate of methyl acetate are used. For methods that first produce the β-amino acid, malonic acid is a common precursor.

A common synthetic sequence involves first preparing the chiral β-amino acid, (3R)-3-amino-3-(3-bromophenyl)propanoic acid, using one of the stereoselective methods described. The subsequent functionalization step is the esterification of the carboxylic acid group. This can be achieved under standard conditions, for example, by reacting the amino acid with methanol in the presence of an acid catalyst such as thionyl chloride or hydrochloric acid. This step converts the amino acid into the final target methyl ester.

Preparation of 3-Bromophenyl Aldehyde Derivatives

The primary starting material for the synthesis is 3-bromobenzaldehyde. This compound is generally prepared through the electrophilic bromination of benzaldehyde. The aldehyde group is a meta-directing deactivator, which facilitates the regioselective installation of the bromine atom at the 3-position of the benzene ring.

Common methods for this transformation involve treating benzaldehyde with bromine or bromine chloride in the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) bromide. google.comguidechem.com The reaction is typically carried out in a polar, non-protic solvent like 1,2-dichloroethane under anhydrous conditions to prevent unwanted side reactions. google.comguidechem.comgoogle.com The process involves the formation of a complex between the benzaldehyde and the Lewis acid, which enhances the deactivating effect of the aldehyde group and promotes the desired regioselectivity. google.com The reaction temperature is carefully controlled, often below 10°C, to manage the reactivity of the halogenating agent and minimize the formation of byproducts. google.com

Table 1: Comparison of Methods for 3-Bromobenzaldehyde Synthesis

| Method | Reagents | Catalyst | Solvent | Key Features |

|---|---|---|---|---|

| Bromination | Benzaldehyde, Bromine | Aluminum Chloride | 1,2-Dichloroethane | Good yield and regioselectivity; requires careful control of reaction conditions. google.com |

| Bromo-chlorination | Benzaldehyde, Bromine Chloride | Aluminum Chloride | Chloroalkane | Efficient process with minimal bromine consumption and excellent conversion rates. google.com |

Synthesis of β-Keto Esters as Intermediates

A key intermediate in one common pathway is a β-keto ester, specifically methyl 3-(3-bromophenyl)-3-oxopropanoate. These compounds can be synthesized through various condensation reactions. One prevalent method is the Claisen condensation or related reactions where an ester enolate reacts with an acylating agent.

For instance, a substituted phenylacetic acid can be activated and condensed with Meldrum's acid. nih.gov The resulting intermediate is then refluxed in an alcohol, such as methanol or tert-butanol, to yield the desired β-keto ester. nih.gov Another approach involves the direct C-acylation of enol silyl ethers derived from esters with an appropriate acid chloride, a reaction that can be catalyzed by species like pentafluorophenylammonium triflate (PFPAT). organic-chemistry.org A more direct "one-pot" method involves reacting an acyl chloride with sodium ethyl acetoacetate, followed by deacetylation to furnish the β-keto ester. researchgate.net

Introduction of the Amino Group: Reductive Amination Strategies

The introduction of the chiral amino group is the most critical step in establishing the stereochemistry of the final product. This is typically achieved through the reductive amination of the ketone in the β-keto ester intermediate. wikipedia.org This process involves the reaction of the carbonyl group with an amine source, such as ammonia or an ammonium salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. wikipedia.orgresearchgate.net

To achieve the desired (3R)-stereochemistry, asymmetric synthesis methods are employed. This can involve using a chiral ammonia equivalent or, more commonly, a chiral catalyst for the reduction step. Asymmetric hydrogenation is a powerful technique that uses transition metal catalysts (e.g., Rhodium, Ruthenium, Iridium) complexed with chiral ligands to deliver hydrogen stereoselectively to the imine intermediate. acs.org

Alternatively, biocatalytic methods using enzymes like transaminases or amine dehydrogenases (AmDHs) offer excellent stereoselectivity. rsc.orgmdpi.com These enzymes can convert the ketone directly to the chiral amine with high enantiomeric excess (>99%) under mild reaction conditions. rsc.org

Common reducing agents for non-asymmetric reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). chem-station.commasterorganicchemistry.com These are mild reducing agents that are selective for the iminium ion over the ketone, allowing the one-pot reaction to proceed efficiently. masterorganicchemistry.com

Table 2: Reductive Amination Approaches

| Method | Amine Source | Reducing Agent/Catalyst | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | Ammonia/Ammonium Salts | H₂, Chiral Metal Catalyst (e.g., Rh, Ru) | High atom economy, excellent enantioselectivity, requires specialized catalysts and equipment. acs.org |

| Borch Reaction | Ammonia/Ammonium Salts | Sodium Cyanoborohydride (NaBH₃CN) | High generality, works under mildly acidic conditions, requires pH control. chem-station.com |

Esterification Methods for Propanoic Acid Derivatives

An alternative synthetic route involves first preparing (3R)-3-amino-3-(3-bromophenyl)propanoic acid, followed by esterification. The amino acid can be synthesized via a variation of the Rodionov reaction, where 3-bromobenzaldehyde is condensed with malonic acid and ammonium acetate in a solvent like ethanol or methanol. wiley-vch.degoogle.com

The subsequent esterification of the carboxylic acid to form the methyl ester can be accomplished using several standard methods. A common and effective method is the Fischer esterification, which involves reacting the amino acid with methanol in the presence of a strong acid catalyst like sulfuric acid or gaseous hydrochloric acid. ceon.rsmdpi.com Another mild and efficient method utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature, which generates HCl in situ to catalyze the reaction. mdpi.com For substrates sensitive to strong acids, esterification can be achieved using reagents like thionyl chloride in methanol, which first converts the carboxylic acid to an acyl chloride that then reacts with methanol. google.com

Optimizations and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also environmentally benign. The synthesis of this compound can be optimized with these principles in mind.

Solvent Selection and Reaction Conditions

The choice of solvent can significantly impact the environmental footprint of a synthesis. Traditional syntheses often use halogenated solvents like 1,2-dichloroethane, which are effective but pose environmental and health risks. google.com Green chemistry encourages the use of safer alternatives such as ethanol, isopropanol (B130326), or even water where possible. nih.gov For example, the synthesis of 1,4-dihydropyridine derivatives, which shares intermediates with amino esters, has been successfully carried out in ethanol-water mixtures. researchgate.net

Biocatalytic reductive amination is particularly advantageous as it is typically performed in aqueous buffer solutions under mild temperatures (e.g., 30-50°C), eliminating the need for harsh reagents and organic solvents. rsc.org Microwave-assisted synthesis is another optimization strategy that can significantly reduce reaction times and sometimes obviate the need for a solvent altogether. nih.gov

Atom Economy and Waste Minimization in Route Design

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. acs.org Synthetic routes with high atom economy, such as catalytic asymmetric hydrogenation where the main byproduct is water, are highly desirable. acs.org

One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, improve efficiency and reduce waste from purification processes. google.com The synthesis of 3-amino-3-phenylpropionic acid esters has been demonstrated in a one-pot process starting from benzaldehyde, malonic acid, and ammonium acetate, which is a significant improvement over a multi-step, multi-purification route. google.com

The use of biocatalysts like amine dehydrogenases in tandem with a co-factor recycling system (e.g., using formate dehydrogenase) is a prime example of a highly atom-efficient process. In this system, ammonium formate serves as both the nitrogen source and the hydride source, with the only byproduct being inorganic carbonate. rsc.org This approach minimizes waste and avoids the use of toxic metal catalysts or stoichiometric hydride reagents.

Scale-Up Considerations for Research Applications

The transition from a laboratory-scale synthesis of this compound to a larger, research-oriented scale-up presents a unique set of challenges that must be systematically addressed to ensure efficiency, reproducibility, and, most critically, the maintenance of high enantiopurity. While gram-scale synthesis in a research setting is feasible for initial studies, providing larger quantities for more extensive research applications necessitates careful consideration of several key process parameters.

A significant challenge in the scale-up of asymmetric syntheses is maintaining the high enantioselectivity achieved at a smaller scale. Catalytic processes, often employed for the synthesis of chiral molecules like β-amino esters, can be sensitive to minor variations in reaction conditions that become more pronounced at a larger scale. For instance, the efficiency of a chiral catalyst might be affected by changes in mass and heat transfer as the reaction volume increases. This can lead to a decrease in the enantiomeric excess (e.e.) of the final product, compromising its utility in stereospecific applications.

Another critical aspect is the management of reaction stoichiometry and reagent addition. In laboratory settings, reagents can be added quickly and mixed efficiently. However, on a larger scale, the rate of addition and the efficiency of mixing become crucial for controlling the reaction profile and minimizing the formation of byproducts. For exothermic reactions, inadequate heat dissipation can lead to localized temperature increases, potentially causing degradation of reactants, products, or the catalyst, and negatively impacting both yield and purity.

Purification of the final product also becomes more complex at a larger scale. Chromatographic methods that are convenient for small quantities may become impractical and costly for multi-gram or kilogram-scale production. Therefore, the development of scalable purification techniques, such as crystallization-induced dynamic resolution or selective precipitation, is often necessary. These methods not only need to be effective at removing impurities but also must be efficient in terms of solvent use and time.

Furthermore, the handling and stability of reagents and intermediates are of greater concern during scale-up. Some reagents may be hazardous or unstable in larger quantities, requiring specialized handling procedures and equipment. The stability of intermediates over longer reaction and workup times must also be evaluated to prevent degradation and loss of material.

To address these challenges, a systematic approach to process development is essential. This involves a thorough investigation of the reaction parameters to establish a robust process window. Key parameters to optimize include catalyst loading, reaction temperature, concentration, and mixing speed. The development of a scalable workup and purification protocol is equally important to ensure that the desired product can be isolated in high yield and purity.

The following table outlines some of the key considerations and potential mitigation strategies when scaling up the synthesis of this compound for research applications:

| Consideration | Potential Challenge at Scale | Mitigation Strategy |

| Catalyst Efficiency | Decreased enantioselectivity and turnover number. | Optimize catalyst loading; investigate catalyst stability and potential for catalyst recycling. |

| Heat Transfer | Inefficient heat dissipation leading to localized overheating and side reactions. | Use of jacketed reactors with precise temperature control; control the rate of reagent addition for exothermic steps. |

| Mass Transfer | Inefficient mixing leading to non-uniform reaction conditions and reduced yields. | Select appropriate reactor geometry and agitation speed; ensure homogeneous mixing of all reactants. |

| Workup and Purification | Chromatography may not be feasible for large quantities. | Develop scalable crystallization or extraction procedures; investigate alternative purification techniques like salt formation and resolution. |

| Enantiomeric Purity | Racemization or erosion of enantiomeric excess during reaction or purification. | Careful control of temperature and pH during workup; development of non-racemizing isolation protocols. |

| Reagent Handling | Safety and stability issues with larger quantities of reagents. | Implement appropriate engineering controls and personal protective equipment; evaluate reagent stability under process conditions. |

Ultimately, the successful scale-up of the synthesis of this compound for research applications hinges on a thorough understanding of the reaction mechanism and the physical and chemical properties of all substances involved. A well-designed process will not only deliver the required quantity of the compound but will also ensure its quality and consistency for subsequent research endeavors.

Stereochemical Investigations of Methyl 3r 3 Amino 3 3 Bromophenyl Propanoate

Absolute Configuration Determination and Confirmation

Establishing the absolute configuration of a chiral molecule like methyl (3R)-3-amino-3-(3-bromophenyl)propanoate is a rigorous process that typically involves a combination of analytical techniques. Each method provides a piece of the puzzle, and together they offer a conclusive assignment of the molecule's three-dimensional structure.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For β-amino esters, various chiral derivatizing agents can be employed to enhance separation and detection. nih.gov Reagents such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent, are reacted with the amino acid to form diastereomers, which can then be separated on a standard reversed-phase HPLC column. nih.gov The enantioselectivity for DNP-derivatives (formed from FDAA) of non-aromatic amino acids is generally high. nih.gov

Table 1: Hypothetical Chiral HPLC Data for Methyl 3-amino-3-(3-bromophenyl)propanoate

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (%) |

| (3R) | 12.5 | 99.5 | 99.0 |

| (3S) | 14.2 | 0.5 |

Note: This data is illustrative. The actual retention times and separation factors would depend on the specific column, mobile phase, and derivatization agent used.

Optical Rotation Measurements and Comparison with Known Standards

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. The direction and magnitude of this rotation are characteristic of a specific enantiomer. The specific rotation, [α], is measured using a polarimeter and is a standard parameter for characterizing chiral molecules.

The absolute configuration of a related compound, (R)-(+)-3-amino-2-phenylpropanoic acid, was confirmed to have a positive optical rotation. rsc.org While the sign of rotation can vary with solvent and temperature, comparison with a known standard or a closely related analogue can provide strong evidence for the assignment of configuration. For this compound, the experimentally measured optical rotation would be compared against literature values for similar compounds or against a sample of known configuration.

Spectroscopic Methods for Stereochemical Assignment (e.g., CD Spectroscopy)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for determining the absolute configuration of chiral molecules in solution. mtoz-biolabs.comschrodinger.comspectroscopyeurope.comnih.gov These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.comspectroscopyeurope.com

The process involves measuring the experimental CD spectrum and comparing it to a spectrum predicted by ab initio quantum mechanical calculations for a known configuration (e.g., the R configuration). spectroscopyeurope.com A good match between the experimental and calculated spectra provides a high degree of confidence in the absolute configuration assignment. schrodinger.comspectroscopyeurope.comacs.org This technique is particularly valuable as it does not require crystallization of the compound. spectroscopyeurope.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. spectroscopyeurope.com This technique provides a detailed three-dimensional map of the electron density in the crystal, allowing for the unambiguous determination of the spatial arrangement of every atom. The presence of a heavier atom, such as bromine in the target molecule, is advantageous for the use of anomalous dispersion, which helps in the definitive assignment of the absolute stereochemistry. spectroscopyeurope.com The absolute configuration of (R)-(+)-3-amino-2-phenylpropanoic acid was definitively determined by X-ray crystallography of its salt with (1S)-(+)-camphor-10-sulfonic acid. rsc.org

Factors Influencing Stereoselectivity

The synthesis of a single enantiomer of a chiral molecule like this compound requires a stereoselective, or asymmetric, synthesis. The choice of catalyst and reaction conditions is crucial in directing the reaction to favor the formation of the desired stereoisomer.

Catalyst Design and Ligand Effects in Asymmetric Reactions

Catalytic asymmetric synthesis is a powerful tool for producing enantiomerically pure compounds. nih.govrsc.org In the context of β-amino acid synthesis, methods such as the Mannich reaction, conjugate additions, and asymmetric hydrogenation are commonly employed. rsc.org The enantioselectivity of these reactions is governed by the chiral catalyst, which is often a metal complex coordinated to a chiral ligand.

The ligand plays a critical role in creating a chiral environment around the metal center, which in turn influences the facial selectivity of the substrate's approach. For instance, in copper(I)-catalyzed asymmetric alkynylation of α-imino esters, the use of a chiral ligand is key to achieving high enantioselectivity. nih.gov Similarly, chiral Lewis acids, such as those based on titanium-BINOL complexes, have been used to catalyze asymmetric ene reactions with high diastereoselectivity. wikipedia.org

The development of new ligands and catalytic systems is an active area of research. nih.gov For example, chiral halonium salts have been developed as powerful asymmetric catalysts for Mannich reactions to produce β-amino cyanoesters. nih.gov The design of the ligand, including its steric and electronic properties, directly impacts the yield and enantiomeric excess of the product. nih.gov Dual catalysis systems, combining a chiral metal complex and a chiral Brønsted acid, can also create a well-defined chiral pocket to enhance enantioselectivity. nih.gov

Table 2: Representative Chiral Ligands in Asymmetric Synthesis

| Ligand Type | Metal | Reaction Type | Potential Application |

| Chiral Phosphines (e.g., BINAP) | Rhodium, Ruthenium | Asymmetric Hydrogenation | Synthesis of β-amino acids |

| Chiral Diamines (e.g., Trost ligand) | Zinc | Aldol Reaction | Stereoselective C-C bond formation |

| Chiral Bis(oxazoline) (BOX) | Copper, Nickel | Mannich, Michael Addition | Synthesis of β-amino esters |

| BINOL-derived ligands | Titanium, Lanthanides | Ene, Michael Addition | Asymmetric C-C bond formation |

The careful selection and design of the catalyst and its associated chiral ligand are therefore the most critical factors in controlling the stereochemical outcome of the synthesis of this compound.

Kinetic vs. Thermodynamic Control in Chiral Synthesis

The stereochemical outcome of a reaction can often be governed by whether it is under kinetic or thermodynamic control. In the context of synthesizing a specific stereoisomer of a chiral molecule like this compound, understanding and manipulating these control elements is crucial.

Kinetic control refers to conditions where the product distribution is determined by the relative rates of formation of the possible products. The product that is formed fastest will be the major product. Kinetically controlled reactions are typically run at low temperatures for short durations to prevent the system from reaching equilibrium. The transition state leading to the kinetic product has a lower activation energy than the transition state leading to the thermodynamic product.

Thermodynamic control , on the other hand, prevails when the reaction is reversible and allowed to reach equilibrium. The product distribution will then reflect the relative thermodynamic stabilities of the products. The most stable product will be the major isomer. Thermodynamically controlled reactions are usually conducted at higher temperatures for longer reaction times.

In the asymmetric synthesis of β-amino esters, the choice between kinetic and thermodynamic control can be a powerful tool. For instance, in a base-catalyzed epimerization at a carbon adjacent to a carbonyl group, the initially formed product might be the kinetic one. However, if the reaction is allowed to equilibrate, the more stable thermodynamic product will predominate.

A notable strategy that leverages both kinetic and thermodynamic principles is dynamic kinetic resolution (DKR) . In DKR, a racemic starting material is converted into a single enantiomer of the product. This is achieved by having a rapid, reversible racemization of the starting material under the reaction conditions, while an enantioselective catalyst irreversibly converts one of the enantiomers into the desired product. This continuous racemization of the starting material allows for a theoretical yield of 100% of a single enantiomer. The asymmetric synthesis of anti-β-amino-α-hydroxy esters via dynamic kinetic resolution of β-amino-α-keto esters is a relevant example of this principle. nih.govorganic-chemistry.org

The following table illustrates the general conditions favoring kinetic versus thermodynamic control in the synthesis of chiral molecules.

| Condition | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible or minimized reversibility | Reversible |

| Product Determining Factor | Rate of formation (lower activation energy) | Product stability |

Stereochemical Stability and Racemization Pathways

The stereochemical integrity of a chiral molecule is crucial for its intended application, particularly in pharmaceuticals. For this compound, the stability of the stereocenter at the C3 position is a key consideration.

Evaluation of Stereocenter Epimerization under Various Conditions

Epimerization is the change in the configuration of one of several stereocenters in a molecule. In the case of this compound, which has a single stereocenter, epimerization would lead to its enantiomer, methyl (3S)-3-amino-3-(3-bromophenyl)propanoate, resulting in racemization. The proton at the C2 position, alpha to the ester carbonyl group, is susceptible to removal under certain conditions, which can lead to epimerization at C3 if the C3 proton is also labile. However, the proton at C3 is generally less acidic.

The stereocenter at C3 is benzylic and adjacent to an amino group, making the C3 proton potentially labile under certain conditions. Factors that can promote epimerization include:

pH: Both acidic and basic conditions can catalyze epimerization. Under basic conditions, a base can abstract the proton at C3, leading to a planar carbanion intermediate. Subsequent non-stereospecific protonation would lead to a mixture of enantiomers. While less common, acid-catalyzed enolization of the ester could potentially facilitate epimerization under harsh acidic conditions.

Temperature: Higher temperatures provide the necessary activation energy for the epimerization process to occur.

Solvent: Polar solvents can facilitate epimerization by stabilizing charged intermediates. u-tokyo.ac.jp

Presence of Catalysts: Certain metal ions or enzymes can catalyze the epimerization process.

The following table summarizes the potential for epimerization of a β-amino ester like this compound under different conditions, based on general principles of organic chemistry.

| Condition | Parameter | Predicted Epimerization Rate | Reasoning |

|---|---|---|---|

| pH | Strong Base (e.g., NaOH) | High | Formation of a stabilized benzylic carbanion at C3. |

| Strong Acid (e.g., HCl, heat) | Low to Moderate | Protonation of the amino group may hinder C3 proton abstraction. Enolization of the ester is possible under harsh conditions. | |

| Temperature | Room Temperature | Low | Insufficient thermal energy to overcome the activation barrier for proton abstraction. |

| Elevated Temperature (>80 °C) | Increased | Provides sufficient energy for epimerization, especially in the presence of a catalyst. | |

| Solvent | Non-polar (e.g., Hexane) | Low | Does not effectively stabilize charged intermediates. |

| Polar Protic (e.g., Ethanol) | Moderate to High | Can stabilize charged intermediates and facilitate proton transfer. |

Mechanisms of Racemization for Chiral β-Amino Esters

Racemization is the process by which a pure enantiomer is converted into a mixture containing equal amounts of both enantiomers. wikipedia.org For a chiral β-amino ester such as this compound, racemization involves the inversion of the stereocenter at C3. The most plausible mechanisms for this process involve the formation of a planar, achiral intermediate.

Base-Catalyzed Racemization:

Under basic conditions, the most likely mechanism involves the abstraction of the proton at the C3 position by a base. This is facilitated by the adjacent phenyl ring, which can stabilize the resulting carbanion through resonance. The presence of the electron-withdrawing bromine atom on the phenyl ring can further increase the acidity of the C3 proton, making it more susceptible to abstraction.

The resulting carbanion is planar and achiral. Subsequent protonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture of the (R)- and (S)-enantiomers.

Acid-Catalyzed Racemization:

While generally less facile for this type of compound, acid-catalyzed racemization could potentially occur under forcing conditions. One possible pathway involves the protonation of the amino group. Another possibility, though less likely for the C3 position, is enolization of the ester carbonyl group, which would lead to racemization at the C2 position. If there were a mechanism for the C3 proton to be abstracted under acidic conditions, a planar intermediate could also be formed.

Racemization via Carbocation:

Substitution reactions that proceed through a planar carbocation intermediate at the chiral center can also lead to racemization. wikipedia.org For instance, if the amino group were converted into a good leaving group, its departure would generate a benzylic carbocation. This carbocation is planar and can be attacked by a nucleophile from either side, resulting in a racemic product.

The stability of the benzylic carbanion or carbocation intermediate is a key factor in the rate of racemization. The 3-bromophenyl group, through its electronic effects, will influence the stability of these intermediates and thus the propensity of the compound to racemize. Theoretical studies on the racemization of aromatic amino acids suggest that the aromatic ring plays a significant role in stabilizing the intermediate carbanion through resonance. nih.govresearchgate.net

Chemical Reactivity and Transformations of Methyl 3r 3 Amino 3 3 Bromophenyl Propanoate

Reactions of the Ester Group

The methyl ester group of methyl (3R)-3-amino-3-(3-bromophenyl)propanoate is susceptible to various nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other important functional groups, such as carboxylic acids, different alkyl esters, amides, and alcohols.

The hydrolysis of the methyl ester to the corresponding carboxylic acid, (3R)-3-amino-3-(3-bromophenyl)propanoic acid, can be achieved under both acidic and basic conditions. However, enzymatic hydrolysis offers a milder and often more stereoselective alternative. Lipases, a class of hydrolases, are commonly employed for the kinetic resolution of racemic β-amino esters through enantioselective hydrolysis. For instance, lipase PSIM from Burkholderia cepacia has been used for the efficient hydrolysis of racemic β-amino carboxylic ester hydrochloride salts in an organic solvent like diisopropyl ether at 45 °C, in the presence of triethylamine and water, affording the corresponding amino acids with excellent enantiomeric excess mdpi.com. While specific data for the 3-bromophenyl derivative is not available, this method is applicable to a range of fluorinated β-phenyl-β-amino esters, suggesting its potential applicability to the title compound.

Table 1: Representative Conditions for the Hydrolysis of β-Amino Esters

| Catalyst/Reagent | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|

| Lipase PSIM | iPr₂O, H₂O, Et₃N | 45 °C | (S)-β-Amino Acid | mdpi.com |

Transesterification, the conversion of one ester to another by reaction with an alcohol, can be catalyzed by acids, bases, or enzymes. Lipase-catalyzed transesterification is a particularly mild method for this transformation. For example, lipases can be used for the resolution of non-protein amino acids through transesterification in organic solvents scilit.com. The choice of lipase and solvent can significantly influence the enantioselectivity of the reaction. While specific conditions for this compound are not documented, general procedures often involve the use of a lipase such as Candida antarctica lipase B (CALB) in an organic solvent with the desired alcohol.

The direct reaction of the methyl ester with an amine to form an amide is generally a slow process and often requires harsh conditions or the use of a catalyst. A more common approach is the use of coupling agents to facilitate the reaction. Alternatively, alkali metal amidoboranes, such as sodium amidoborane (NaNH₂BH₃), have been shown to be effective reagents for the direct amidation of esters at room temperature without the need for a catalyst nih.gov. This method has been applied to a wide range of esters, including those with various functional groups, and typically results in high conversion rates. For instance, the reaction of methyl benzoate with NaNH₂BH₃ in THF at room temperature yields benzamide in 91% isolated yield nih.gov. This suggests a viable route for the conversion of this compound to its corresponding primary amide or to N-substituted amides by reacting with primary or secondary amines.

The ester group can be reduced to a primary alcohol, yielding (3R)-3-amino-3-(3-bromophenyl)propan-1-ol. This transformation typically requires a strong reducing agent due to the relatively low reactivity of esters compared to aldehydes and ketones.

Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. However, it can also reduce other functional groups and requires anhydrous conditions. A milder and more selective reagent is lithium borohydride (LiBH₄), which is known to be effective for the reduction of peptide esters with minimal side reactions scispace.com. While sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters, its reactivity can be enhanced by the addition of Lewis acids such as LiCl or CaCl₂, or by conducting the reaction at higher temperatures in solvents like diglyme researchgate.net. For example, the reduction of 3-amino-3-phenylpropionic acid to DL-3-amino-3-phenylpropanol has been achieved using sodium borohydride in THF with the addition of methanol google.com.

Table 2: Reagents for the Reduction of Esters to Alcohols

| Reagent | Typical Solvent | Key Features | Reference |

|---|---|---|---|

| LiAlH₄ | THF, Et₂O | Very powerful, non-selective | |

| LiBH₄ | THF | Milder than LiAlH₄, good for peptide esters | scispace.com |

Reactions of the Amino Group

The primary amino group in this compound is a nucleophilic center and can readily participate in reactions such as N-alkylation and N-acylation. These modifications are crucial for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

N-Alkylation of the primary amino group introduces an alkyl substituent on the nitrogen atom. This can be achieved through various methods, including reaction with alkyl halides or reductive amination. Direct alkylation with alkyl halides can sometimes lead to overalkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts. To achieve mono-alkylation, specific strategies are often employed. For instance, N-alkylation of α-amino acid esters has been accomplished using alcohols in the presence of a ruthenium catalyst, a method that is atom-economic and proceeds with high retention of stereochemistry d-nb.info. Another approach involves the use of N-tosyl protection of the amino group, followed by base-mediated alkylation with an alkyl iodide, and subsequent deprotection monash.edu.

N-Acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. This reaction is generally high-yielding and can be performed under mild conditions. For example, N-acylation of amino acids can be carried out using acyl chlorides in the presence of a base, such as in the Schotten-Baumann reaction researchgate.net. The acylation of strong nucleophilic derivatives can often be achieved with good yields without the need for a catalyst tubitak.gov.tr. This transformation is fundamental in peptide synthesis and for the preparation of various biologically active molecules.

Table 3: Common Reagents for N-Alkylation and N-Acylation

| Transformation | Reagent | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| N-Alkylation | R-X (Alkyl Halide) | Base (e.g., K₂CO₃) | Secondary/Tertiary Amine | monash.edu |

| N-Alkylation | R-OH (Alcohol) | Ru-catalyst | Secondary Amine | d-nb.info |

| N-Acylation | R-COCl (Acyl Chloride) | Base (e.g., NaHCO₃) | N-Acyl Amide | researchgate.net |

Formation of Amide, Carbamate, and Sulfonamide Derivatives

The primary amine of this compound serves as a key nucleophilic center, readily participating in reactions to form a variety of important derivatives.

Amide Formation: The amine group reacts with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to yield amides. This acylation is a fundamental transformation for modifying the properties of the parent molecule.

Carbamate Formation: Carbamates, often used as protecting groups for amines, are synthesized by reacting the amine with reagents like chloroformates (e.g., benzyl chloroformate, di-tert-butyl dicarbonate). This reaction provides a stable derivative that can be selectively cleaved under specific conditions. organic-chemistry.orgorganic-chemistry.org

Sulfonamide Formation: The reaction of the primary amine with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. nih.gov This functional group is a key component in many pharmaceutical compounds. nih.gov

| Derivative Type | Reagent Class | Typical Reagents | General Conditions |

|---|---|---|---|

| Amide | Acylating Agents | Acetyl chloride, Benzoyl chloride, Acetic anhydride | Base (e.g., triethylamine, pyridine), aprotic solvent |

| Carbamate | Carbonylating Agents | Benzyl chloroformate (Cbz-Cl), Di-tert-butyl dicarbonate (Boc)2O | Base (e.g., NaHCO3, Et3N), various solvents |

| Sulfonamide | Sulfonylating Agents | p-Toluenesulfonyl chloride (Ts-Cl), Methanesulfonyl chloride (Ms-Cl) | Base (e.g., pyridine, NaOH), aqueous or organic solvent nih.gov |

Amine Protection and Deprotection Strategies

To prevent the nucleophilic amine from participating in undesired side reactions during multi-step syntheses, it is often necessary to "protect" it by converting it into a less reactive functional group. This protecting group must be stable to the subsequent reaction conditions and easily removable (deprotection) to regenerate the amine.

| Protecting Group | Reagent for Protection | Conditions for Deprotection |

|---|---|---|

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate [(Boc)2O] | Strong acid (e.g., trifluoroacetic acid (TFA), HCl in dioxane) |

| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H2, Pd/C) |

| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine in DMF) |

Mannich-Type Reactions as Nucleophile or Electrophile

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. researchgate.net The reaction typically involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound containing an acidic proton (a C-H acidic compound). researchgate.net

In the context of this compound, the molecule can primarily act as the amine component. The primary amine can react with an aldehyde to form a Schiff base or iminium ion. This electrophilic intermediate is then attacked by the enol or enolate of a C-H acidic compound (e.g., a ketone, ester, or malonate) to yield the final product. The structural characteristics of the substrates and the catalyst used can influence the reaction's yield and selectivity. researchgate.net

While the methyl propanoate portion of the molecule has α-protons that could potentially act as the nucleophilic component, their acidity is generally lower than that of ketones or malonates, making this role less common.

Reactions of the Bromo-Substituted Phenyl Group

The bromine atom on the phenyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of the molecule.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for aryl functionalization. The carbon-bromine bond in this compound can readily undergo oxidative addition to a palladium(0) complex, initiating the catalytic cycle for several key transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org It is a widely used method for forming biaryl structures. libretexts.orgnih.govresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmdpi.com The reaction is catalyzed by palladium complexes and requires a base. wikipedia.orgresearchgate.netsemanticscholar.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgresearchgate.net

| Reaction | Coupling Partner | Catalyst System | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)2 or Ar'-B(OR)2 | Pd(0) complex (e.g., Pd(PPh3)4) | Na2CO3, K3PO4, Cs2CO3 | Biaryl compound |

| Heck | Alkene (e.g., styrene, acrylate) | Pd(OAc)2 with phosphine ligand | Et3N, K2CO3 | Substituted alkene |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd complex (e.g., PdCl2(PPh3)2) + Cu(I) salt (e.g., CuI) | Amine base (e.g., Et3N, piperidine) | Aryl-alkyne |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a reaction where a nucleophile displaces a leaving group (in this case, bromide) on an aromatic ring. wikipedia.orgmasterorganicchemistry.com Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. The substituents present on the phenyl ring of this compound (a bromine atom and an alkylamino side chain) are not strongly electron-withdrawing. Therefore, the aromatic ring is not sufficiently activated, and nucleophilic aromatic substitution is generally not a favorable reaction pathway under standard SNAr conditions. nih.gov

Directed Ortho Metalation and Subsequent Electrophilic Quenching

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. unblog.frorganic-chemistry.orgwikipedia.org The process involves the deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate can then be "quenched" by reacting it with various electrophiles to introduce a new substituent specifically at the ortho position. researchgate.netresearchgate.netmdpi.comcommonorganicchemistry.com

However, in the case of aryl bromides like this compound, a competing and often faster reaction is lithium-halogen exchange, where the organolithium reagent exchanges its lithium atom for the bromine atom. uwindsor.ca This process forms the aryllithium species at the position of the bromine rather than adjacent to it.

While the bromine atom itself can act as a weak ortho-directing group, its tendency to undergo lithium-halogen exchange complicates DoM pathways. nih.gov If conditions could be found to favor deprotonation over halogen exchange, the resulting aryllithium could be trapped with an electrophile.

| Electrophile | Reagent Example | Functional Group Introduced |

|---|---|---|

| Carbon dioxide | CO2 (dry ice) | -COOH (Carboxylic acid) |

| Aldehydes/Ketones | Acetone, Benzaldehyde | -CR2OH (Tertiary/Secondary alcohol) |

| Alkyl halides | Methyl iodide (CH3I) | -CH3 (Methyl) |

| Silyl halides | Trimethylsilyl chloride (TMSCl) | -Si(CH3)3 (Trimethylsilyl) |

| Amides | Dimethylformamide (DMF) | -CHO (Aldehyde) commonorganicchemistry.com |

Grignard and Organolithium Reagent Formation

The structure of this compound contains multiple reactive sites that influence its interaction with highly nucleophilic and basic organometallic reagents such as Grignard (RMgX) and organolithium (RLi) compounds. The primary functional groups dictating this reactivity are the primary amine (-NH2), the methyl ester (-COOCH3), and the aryl bromide (-Br).